3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol
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Overview
Description
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is an organic compound characterized by the presence of two 1,3-dihydroxybutyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with 1,3-dihydroxybutyl derivatives under controlled conditions. One common method includes the use of deep eutectic solvents as catalysts to facilitate the reaction . The reaction conditions often involve moderate temperatures and atmospheric pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the glycolysis of waste polyethylene terephthalate (PET) using deep eutectic solvents. This method not only provides a sustainable approach to recycling PET but also yields high-value products such as this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular entities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is unique due to the presence of two 1,3-dihydroxybutyl groups, which enhance its reactivity and potential applications compared to other dihydroxybenzenes. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
85305-28-8 |
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Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3,4-bis(1,3-dihydroxybutyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O6/c1-7(15)5-11(18)9-3-4-10(17)14(20)13(9)12(19)6-8(2)16/h3-4,7-8,11-12,15-20H,5-6H2,1-2H3 |
InChI Key |
LLYJFEWETFSPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=C(C(=C(C=C1)O)O)C(CC(C)O)O)O)O |
Origin of Product |
United States |
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